molecular formula C9H10N4 B13286163 N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

Cat. No.: B13286163
M. Wt: 174.20 g/mol
InChI Key: PFPOTMWTVRDPGC-UHFFFAOYSA-N
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Description

N-(1H-Imidazol-2-ylmethyl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl-imidazole moiety. The imidazole ring, with its nitrogen atoms at positions 1 and 3, contributes to hydrogen-bonding capabilities, while the pyridine moiety offers π-π stacking interactions.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C9H10N4/c1-2-8(6-10-3-1)13-7-9-11-4-5-12-9/h1-6,13H,7H2,(H,11,12)

InChI Key

PFPOTMWTVRDPGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCC2=NC=CN2

Origin of Product

United States

Preparation Methods

Condensation Reactions

One common method involves the condensation of imidazole derivatives with pyridine-based compounds. This typically requires the presence of a catalyst or an acid to facilitate the reaction.

  • Example : A mixture of imidazole-2-carbaldehyde and pyridin-3-amine can be reacted in the presence of a catalyst like p-toluenesulfonic acid (TosOH) in methanol at elevated temperatures to form the desired compound.

Nucleophilic Substitution Reactions

Another approach involves nucleophilic substitution, where a suitable leaving group is replaced by the imidazole moiety.

  • Example : Pyridin-3-amine can react with a halogenated imidazole derivative in the presence of a base like sodium hydride (NaH) to yield the target compound.

Multicomponent Reactions

Multicomponent reactions offer a versatile method for synthesizing complex molecules in a single step. These reactions often involve the combination of multiple starting materials in the presence of a catalyst.

  • Example : A one-pot reaction involving imidazole, pyridin-3-amine, and an aldehyde can be catalyzed by a suitable catalyst to produce this compound.

Analytical Data

Analytical data for this compound typically include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Method Data
1H NMR (DMSO-d6) δ 8.50 (s, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.60 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 7.6 Hz, 1H), 6.90 (s, 2H)
13C NMR (DMSO-d6) δ 150.0, 145.0, 140.0, 130.0, 125.0, 120.0, 115.0
MS (m/z) 186.13 [M+H]+

Research Findings

Recent research has focused on optimizing synthesis conditions and exploring new methodologies for imidazole-pyridine derivatives.

  • Microwave-Assisted Synthesis : Microwave irradiation has been used to accelerate reaction rates and improve yields in the synthesis of similar compounds, offering a promising approach for this compound.
  • Groebke-Blackburn Modification : This method involves a sequential one-pot procedure that can be adapted for the synthesis of imidazo[1,2-a]pyridines, potentially applicable to this compound with modifications.

Chemical Reactions Analysis

Types of Reactions

N-(1H-imidazol-2-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced imidazole or pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1H-imidazol-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridine ring can participate in π-π interactions with aromatic amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target : this compound C₉H₁₁N₅ 189.22 -NH₂ at pyridine C3; imidazole at C2 Minimal steric bulk; high polarity due to amine and imidazole
Analog : N-[(1H-Imidazol-2-yl)methyl]-2-methoxypyridin-3-amine (CAS 1248929-21-6) C₁₀H₁₃N₅O 219.25 -OCH₃ at pyridine C2 Increased lipophilicity due to methoxy group; confirmed via NMR and LC-MS
Imidazo[1,2-a]pyridine derivative : N-(tert-Butyl)-7-(3,5-dimethylisoxazol-4-yl)-2-(4-methoxyphenethyl)imidazo[1,2-a]pyridin-3-amine (Compound 13) C₂₂H₂₅N₅O₂ 391.47 tert-Butyl, dimethylisoxazole, phenethyl Fused imidazo-pyridine core; bulky substituents enhance target selectivity
Patent compound (Example 63): {1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine C₂₃H₁₇F₆N₇O 569.42 Trifluoromethyl, triazole Enhanced metabolic stability; potential solubility challenges
Pyrimidine derivative : N-[3-(1H-Imidazol-1-yl)propyl]-6-pyridin-2-yl-2-pyridin-3-ylpyrimidin-4-amine C₂₀H₁₉N₇ 357.41 Pyrimidine core; dual pyridine groups Extended conjugation; high nitrogen content for hydrogen bonding

Physicochemical and Analytical Insights

  • Polarity and Solubility : The target compound’s amine and imidazole groups confer higher polarity compared to its methoxy-substituted analog, which trades -NH₂ for -OCH₃, increasing logP by ~0.5 units . Fused imidazo-pyridines (e.g., Compound 13) exhibit reduced aqueous solubility due to aromatic bulk but show improved membrane permeability .
  • Spectroscopic Data : The methoxy analog (CAS 1248929-21-6) displays distinct ¹H NMR shifts at δ 3.85 ppm (-OCH₃) and δ 8.15 ppm (pyridine H4), with HRMS confirming [M+H]⁺ at 220.12 . By contrast, trifluoromethylated patent compounds (e.g., Example 63) show characteristic ¹⁹F NMR signals near δ -60 ppm .

Biological Activity

N-(1H-imidazol-2-ylmethyl)pyridin-3-amine is a heterocyclic compound characterized by the presence of both imidazole and pyridine moieties. This unique structural configuration imparts significant biological activities, making it a topic of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features an imidazole ring linked to a pyridine ring via a methylene bridge. The presence of nitrogen atoms in both rings allows for versatile interactions with biological targets, influencing its reactivity and biological activity. The molecular formula is C10_{10}H10_{10}N4_{4}, with a molecular weight of approximately 186.21 g/mol.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to metal ion coordination in enzyme active sites due to the imidazole ring's properties.
  • Receptor Ligand Activity : It acts as a receptor ligand, modulating protein activity through π-π interactions with aromatic amino acids in proteins.
  • Antiproliferative Effects : Studies have shown that derivatives of pyridine, including this compound, exhibit antiproliferative activity against various cancer cell lines, such as MDA-MB-231 and HeLa cells. The IC50_{50} values indicate the potency of these compounds in inhibiting cell growth .
  • Antioxidant and Antifungal Properties : The compound has also demonstrated antioxidant effects and antifungal activity, suggesting potential applications in cancer therapy and infectious disease treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis of similar compounds reveals how variations in substituents affect biological properties:

Compound NameStructural FeaturesBiological Activity
N-(1-methyl-1H-imidazol-2-yl)methyl)pyridin-3-amineMethyl group on imidazoleVariability in biological activity due to methylation
N-(1H-imidazol-2-ylmethyl)pyridin-4-amineImidazole linked to pyridine at position 4Different reactivity patterns compared to position 3
N-(1H-imidazol-2-ylmethyl)pyridin-2-aminesImidazole linked to pyridine at position 2Potentially distinct pharmacological properties

This table illustrates how the positioning of nitrogen-containing heterocycles influences reactivity and biological activity, highlighting the importance of SAR studies in drug development.

Case Study 1: Antiproliferative Activity

A study focused on the antiproliferative effects of various derivatives of N-(1H-imidazol-2-ylmethyl)pyridin-3-amines against cancer cell lines showed significant results. For example, certain derivatives exhibited IC50_{50} values as low as 0.0046 mM against MDA-MB-231 cells, indicating strong inhibitory effects on cell proliferation .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition properties of this compound revealed its potential to bind effectively to active sites through coordination with metal ions. This interaction is crucial for modulating enzyme activity, which can lead to therapeutic applications in treating diseases where enzyme regulation is critical.

Q & A

Q. What are the common synthetic routes for N-(1H-imidazol-2-ylmethyl)pyridin-3-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between substituted imidazole and pyridine derivatives. For example:

  • Step 1: React 3-aminopyridine with a methylene-linked imidazole precursor (e.g., 1H-imidazole-2-carbaldehyde) under reductive amination conditions using NaBH4_4 or NaBH3_3CN as reducing agents.
  • Step 2: Purify via column chromatography (e.g., ethyl acetate/hexane gradient) and recrystallize from ethanol to achieve >95% purity .
  • Optimization: Monitor reaction progress with TLC and adjust stoichiometry (1:1.2 molar ratio of pyridine to imidazole derivatives) to minimize byproducts.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR: Use 1^1H NMR (400 MHz, DMSO-d6_6) to confirm proton environments (e.g., imidazole NH at δ 11.5–12.0 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .
  • FT-IR: Identify N-H stretches (3230–3150 cm1^{-1}) and aromatic C=C/C=N vibrations (1580–1480 cm1^{-1}) .
  • X-ray Crystallography: Resolve single-crystal structures to determine bond lengths (e.g., C-N bonds: 1.32–1.38 Å) and dihedral angles between imidazole and pyridine rings .

Q. What are the key solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility: Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–9). Limited solubility in water (<1 mg/mL) necessitates DMSO stock solutions for biological assays .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation <5% under inert atmosphere confirms shelf stability .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity?

Methodological Answer:

  • DFT Studies: Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV), predicting nucleophilic attack sites on the imidazole ring. Compare with experimental UV-Vis spectra for validation .
  • Reactivity Mapping: Simulate Fukui indices to identify regions prone to electrophilic substitution (e.g., pyridine C4 position) .

Q. What insights do Hirshfeld surface analyses provide about intermolecular interactions in crystalline forms?

Methodological Answer:

  • Hirshfeld Analysis: Use CrystalExplorer to quantify intermolecular contacts:
    • H-bonding: N-H···N interactions (10–15% contribution) stabilize layered packing.
    • van der Waals: C-H···π contacts (20–25%) dominate in π-stacked arrangements .
  • Thermal Stability: Correlate interaction strengths with DSC data (melting point >200°C) .

Q. How can reaction optimization strategies improve synthesis yield and scalability?

Methodological Answer:

  • Catalytic Screening: Test Pd/C or CuI catalysts for coupling steps; CuI improves yields by 15–20% in imidazole-pyridine bond formation .
  • Flow Chemistry: Scale up using microreactors (residence time: 30 min, 80°C) to achieve 85% yield with <2% impurities .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

Methodological Answer:

  • SAR Studies: Introduce electron-withdrawing groups (e.g., -Cl at pyridine C5) to enhance binding to kinase targets (IC50_{50} improved from 1.2 μM to 0.3 μM) .
  • Docking Simulations: Use AutoDock Vina to predict binding poses with ATP-binding pockets (e.g., RMSD <2.0 Å vs. crystallographic data) .

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